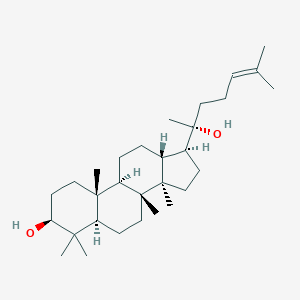
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin (HHCB) is a synthetic fragrance compound that is commonly used in personal care products, household cleaners, and air fresheners. It belongs to the family of polycyclic musks, which are known for their long-lasting scent and stability. Despite its widespread use, there is limited information available on the synthesis method, mechanism of action, and physiological effects of HHCB. In
Mecanismo De Acción
The mechanism of action of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is not well-understood. It is believed to interact with olfactory receptors in the nose, leading to the perception of a pleasant odor. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has also been shown to have a weak affinity for estrogen receptors, although its physiological significance is unclear.
Efectos Bioquímicos Y Fisiológicos
Limited studies have been conducted on the biochemical and physiological effects of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. It is considered to be a low-toxicity compound and is not expected to cause harm at typical exposure levels. However, some studies have suggested that Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin may have endocrine-disrupting properties and could potentially affect reproductive and developmental processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a stable and easily synthesized compound, making it a useful tool for laboratory experiments. Its long-lasting fragrance properties and low toxicity profile make it a suitable alternative to other fragrances that may interfere with experimental results. However, the potential endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin should be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of focus is the investigation of the endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin and its potential effects on human health. Additionally, the use of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin as a marker for environmental pollution and exposure assessment studies could be expanded to include more comprehensive monitoring and analysis. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Conclusion
In conclusion, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a synthetic fragrance compound that is widely used in personal care and household products. While its synthesis method is well-established, there is limited information available on its mechanism of action and physiological effects. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics and has potential applications in environmental monitoring and exposure assessment studies. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Métodos De Síntesis
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is synthesized by the condensation of 2,4,4,7-tetramethyl-5-hydroxy-1,3-dioxane with paraformaldehyde in the presence of a catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The synthesis method of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics. It is commonly used as a reference compound in odor evaluations and sensory panels. In addition, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been used as a marker for environmental pollution and exposure assessment studies. It is known to be persistent in the environment and can be detected in water, sediment, and air samples.
Propiedades
Número CAS |
13162-41-9 |
|---|---|
Nombre del producto |
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2,4,4,7-tetramethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]dioxine |
InChI |
InChI=1S/C12H22O2/c1-8-5-6-10-11(7-8)13-9(2)14-12(10,3)4/h8-11H,5-7H2,1-4H3 |
Clave InChI |
IUAVIWFKLFEYLT-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)OC(OC2(C)C)C |
SMILES canónico |
CC1CCC2C(C1)OC(OC2(C)C)C |
Otros números CAS |
13162-41-9 |
Sinónimos |
hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)





![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)



